molecular formula C18H25ClN2O3 B6017316 Ethyl 1-[3-(2-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride

Ethyl 1-[3-(2-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride

Cat. No.: B6017316
M. Wt: 352.9 g/mol
InChI Key: ZJHMTSOEMBYDLK-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(2-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry, pharmacology, and industrial chemistry. Its unique structure, which includes a piperidine ring and a cyanophenoxy group, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[3-(2-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride typically involves multiple steps. One common method starts with the reaction of 2-cyanophenol with 3-chloropropylamine to form 3-(2-cyanophenoxy)propylamine. This intermediate is then reacted with ethyl 3-piperidinecarboxylate under appropriate conditions to yield the desired compound. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(2-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-[3-(2-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-[3-(2-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act on receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Ethyl 1-[3-(2-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride can be compared with other piperidine derivatives such as:

  • Ethyl 1-[3-(4-methoxyphenyl)propanoyl]-4-piperidinecarboxylate
  • tert-Butyl 3-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate
  • Ethyl 1-[3-(cyclopentyloxy)-2-hydroxypropyl]-4-piperidinecarboxylate

These compounds share structural similarities but differ in their functional groups and biological activities. The presence of the cyanophenoxy group in this compound imparts unique properties, making it distinct from other piperidine derivatives .

Properties

IUPAC Name

ethyl 1-[3-(2-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3.ClH/c1-2-22-18(21)16-8-5-10-20(14-16)11-6-12-23-17-9-4-3-7-15(17)13-19;/h3-4,7,9,16H,2,5-6,8,10-12,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHMTSOEMBYDLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCCOC2=CC=CC=C2C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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